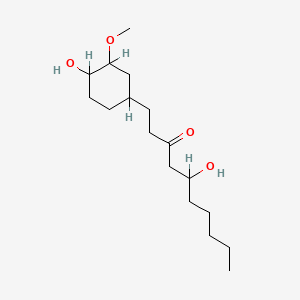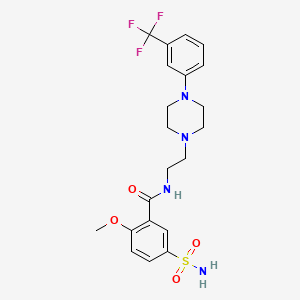
2,2-dimethylhex-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhex-4-yn-3-one is an organic compound with the molecular formula C8H12O. It is also known as 2,2-dimethyl-4-hexyne-3-one. This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylhex-4-yn-3-one can be synthesized through several methods. One common method involves the alkylation of acetylene with tert-butyl chloride in the presence of a strong base such as sodium amide. The reaction proceeds as follows:
HC≡CH+(CH3)3CCl→(CH3)3C-C≡CH
The resulting product, tert-butylacetylene, is then subjected to oxidation using a suitable oxidizing agent such as potassium permanganate or ozone to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale alkylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhex-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the triple bond can yield alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes or alkenes.
Scientific Research Applications
2,2-Dimethylhex-4-yn-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylhex-4-yn-3-one involves its interaction with various molecular targets and pathways. The triple bond and ketone functional group allow the compound to participate in a range of chemical reactions, including nucleophilic addition and oxidation-reduction processes. These interactions can lead to the formation of reactive intermediates and products that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-hexanone: Similar structure but lacks the triple bond.
2,2-Dimethyl-4-pentyn-3-one: Similar structure with a shorter carbon chain.
2,2-Dimethyl-5-hexyn-3-one: Similar structure with the triple bond at a different position.
Uniqueness
2,2-Dimethylhex-4-yn-3-one is unique due to the presence of both a triple bond and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a versatile compound in organic synthesis and scientific research.
Properties
CAS No. |
71932-99-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,2-dimethylhex-4-yn-3-one |
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h1-4H3 |
InChI Key |
UDGLAQDRKQGIKX-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(C)(C)C |
Canonical SMILES |
CC#CC(=O)C(C)(C)C |
Key on ui other cas no. |
71932-99-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)













